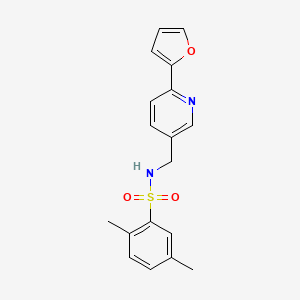

N-((6-(furan-2-yl)pyridin-3-yl)methyl)-2,5-dimethylbenzenesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“N-((6-(furan-2-yl)pyridin-3-yl)methyl)-2,5-dimethylbenzenesulfonamide” is a chemical compound with a complex structure. It belongs to the class of organic compounds known as aralkylamines . These are alkylamines in which the alkyl group is substituted at one carbon atom by an aromatic hydrocarbyl group .

Molecular Structure Analysis

The molecular formula of “N-((6-(furan-2-yl)pyridin-3-yl)methyl)-2,5-dimethylbenzenesulfonamide” is C11H12N2O . The molecular weight is 188.23 g/mol . The InChI Key is UDZJNNURWGNFCN-UHFFFAOYSA-N .Aplicaciones Científicas De Investigación

Renewable Biomass Resources and Fine Chemicals Production

Furan derivatives, like N-((6-(furan-2-yl)pyridin-3-yl)methyl)-2,5-dimethylbenzenesulfonamide, have potential applications in substituting petroleum-based building blocks in the production of plastics and fine chemicals. A notable advancement in this area is the development of a process for the selective dehydration of fructose to 5-hydroxymethylfurfural (HMF), a key intermediate for producing furan-based compounds. This process achieves high yields and selectivity under conditions favorable for industrial applications, highlighting the importance of furan derivatives in sustainable chemistry and renewable resources utilization (Román‐Leshkov, Chheda, & Dumesic, 2006).

Synthetic Chemistry and Novel Reactions

In synthetic chemistry, N-((6-(furan-2-yl)pyridin-3-yl)methyl)-2,5-dimethylbenzenesulfonamide and related compounds are used to explore novel reactions and pathways. For example, 5-Aminofuro[3,2-c]pyridinium tosylates and their derivatives have been synthesized through direct N-amination and further transformed into a variety of complex molecules. These synthetic routes offer insights into the versatility of furan and pyridine derivatives in constructing complex chemical structures, indicating the broad utility of these compounds in medicinal chemistry and drug development (Bencková & Krutošíková, 1999).

Computational Studies and Drug Design

The structural and electronic properties of sulfonamide derivatives have been extensively studied using computational methods, providing valuable insights into their potential as drug candidates. For instance, a computational study on a newly synthesized sulfonamide molecule revealed its interaction with proteins, suggesting the compound's applicability in drug design and pharmaceutical chemistry. Such studies are crucial for understanding the molecular basis of drug action and for the design of novel therapeutic agents (Murthy et al., 2018).

Antiprotozoal Agents

Research into N-substituted imidazo[1,2-a]pyridines and tetrahydro-imidazo[1,2-a]pyridines, which share structural motifs with the compound of interest, has led to the discovery of potent antiprotozoal agents. These compounds exhibit strong DNA affinity and have shown excellent in vitro and in vivo activity against trypanosomal and plasmodial infections, underlining their potential in treating protozoal diseases (Ismail et al., 2004).

Nonlinear Optical Materials

The synthesis and characterization of new materials for nonlinear optics is another area of application. Thienyl-substituted pyridinium salts, for instance, have been explored for their second-order nonlinear optical (NLO) properties. These materials, related to the chemical family of N-((6-(furan-2-yl)pyridin-3-yl)methyl)-2,5-dimethylbenzenesulfonamide, demonstrate the potential of such compounds in developing advanced optical and photonic technologies (Li et al., 2012).

Propiedades

IUPAC Name |

N-[[6-(furan-2-yl)pyridin-3-yl]methyl]-2,5-dimethylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O3S/c1-13-5-6-14(2)18(10-13)24(21,22)20-12-15-7-8-16(19-11-15)17-4-3-9-23-17/h3-11,20H,12H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWACSNCREUWZKU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)S(=O)(=O)NCC2=CN=C(C=C2)C3=CC=CO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-((6-(furan-2-yl)pyridin-3-yl)methyl)-2,5-dimethylbenzenesulfonamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(3,4-dichlorobenzyl)-1H-indole-2,3-dione 3-[N-(3-chlorophenyl)hydrazone]](/img/structure/B2929244.png)

![2-[4-[(6-Cyclopropylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-4-(trifluoromethyl)pyrimidine](/img/structure/B2929245.png)

![1-acetyl-N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)piperidine-4-carboxamide](/img/structure/B2929247.png)

![N-[cyano(oxolan-3-yl)methyl]-1-benzothiophene-2-carboxamide](/img/structure/B2929253.png)

![2-[(2,3-Dihydro-benzo[1,4]dioxin-6-ylmethyl)-amino]-ethanol](/img/structure/B2929254.png)

![4-chloro-N-[2-methyl-4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3-yl)phenyl]benzamide](/img/structure/B2929256.png)

![(Z)-4-chloro-N-(6-chloro-3-(2-(methylthio)ethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2929262.png)

![4-(4-methoxyphenyl)-2-(4-methylbenzyl)-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2929264.png)